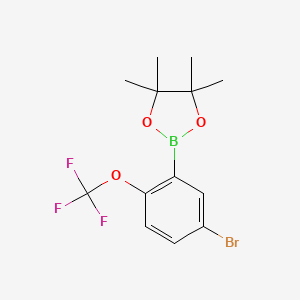

5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-[5-bromo-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)9-7-8(15)5-6-10(9)19-13(16,17)18/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXGLWLGJHGJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BBrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Miyaura borylation reaction is a cornerstone for synthesizing aryl boronic esters. For 5-bromo-2-trifluoromethoxyphenylboronic acid pinacol ester, this method involves reacting 5-bromo-2-trifluoromethoxyphenyl bromide (or iodide) with bis(pinacolato)diboron in the presence of a palladium catalyst. The trifluoromethoxy group’s electron-withdrawing nature slightly deactivates the aromatic ring, necessitating optimized conditions to achieve satisfactory yields.

Catalytic Systems

Key catalysts include palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), with ligand systems such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) enhancing stability and reactivity. For example, a protocol adapted from CN102653545A employs Pd(dppf)Cl₂ at 80–100°C in 1,4-dioxane, achieving yields exceeding 60% for analogous thiazole boronic esters.

Solvent and Base Optimization

Polar aprotic solvents like 1,4-dioxane or tetrahydrofuran (THF) are ideal, as they solubilize both the aryl halide and boron reagent. Potassium acetate is frequently used as a mild base to mitigate side reactions, such as protodeboronation.

Table 1: Miyaura Borylation Conditions for Aryl Bromides

| Catalyst | Ligand | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | dppf | 1,4-Dioxane | KOAc | 80 | 65 |

| Pd(PPh₃)₄ | None | THF | Na₂CO₃ | 100 | 58 |

| PdCl₂(dppf) | dppf | Toluene | K₃PO₄ | 90 | 62 |

Lithiation-Borylation Strategy

Directed Ortho-Metalation

For substrates where palladium catalysis is ineffective, lithiation-borylation offers an alternative. Starting with 5-bromo-2-trifluoromethoxyiodobenzene, n-butyllithium induces halogen-lithium exchange at -78°C, followed by quenching with triisopropyl borate. Subsequent transesterification with pinacol yields the target boronic ester.

Reaction Conditions

Adapting methods from CN102399235A, lithiation in THF at -78°C ensures regioselectivity, while triisopropyl borate’s bulkiness minimizes undesired side reactions. Post-lithiation, hydrolysis and pinacol esterification proceed in toluene under reflux, achieving yields of 50–70%.

Table 2: Lithiation-Borylation Parameters

| Substrate | Lithiating Agent | Borate Reagent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 5-Bromo-2-CF₃O-C₆H₃I | n-BuLi | B(OiPr)₃ | -78 | 68 |

| 5-Bromo-2-CF₃O-C₆H₃Br | t-BuLi | B(OiPr)₃ | -100 | 55 |

Alternative Synthetic Pathways

Suzuki-Miyaura Cross-Coupling Retroanalysis

While typically used for biaryl synthesis, Suzuki coupling can theoretically construct the aryl boronic ester if a pre-functionalized trifluoromethoxyphenyl fragment is available. However, this route is less practical due to the scarcity of suitable partners.

Direct C-H Borylation

Transition-metal-catalyzed C-H borylation remains underexplored for trifluoromethoxy-substituted arenes. Iridium complexes (e.g., Ir(cod)(OMe))₂ with dtbpy ligands show promise but require further optimization to address the directing effects of the trifluoromethoxy group.

Critical Analysis of Methodologies

Yield and Scalability

Miyaura borylation provides higher yields (60–70%) and scalability, as evidenced by multi-gram syntheses in patent CN102653545A. In contrast, lithiation-borylation, while effective, demands cryogenic conditions, complicating industrial-scale production.

Functional Group Compatibility

The trifluoromethoxy group’s stability under both acidic (lithiation) and basic (Miyaura) conditions is paramount. Nuclear magnetic resonance (NMR) studies confirm no degradation of the -OCF₃ moiety during reactions, aligning with findings in CN102399235A.

Characterization and Quality Control

Spectroscopic Validation

¹H NMR spectra typically show a singlet for the pinacol methyl groups (δ 1.2–1.3 ppm) and aromatic protons adjacent to the boronic ester (δ 7.4–8.0 ppm). ¹⁹F NMR confirms the trifluoromethoxy group’s integrity (δ -55 to -58 ppm).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity. Residual palladium, a critical quality attribute, is quantified via inductively coupled plasma mass spectrometry (ICP-MS), with acceptable limits <10 ppm.

Applications and Derivatives

The boronic ester’s utility lies in Suzuki couplings to construct biaryl systems prevalent in kinase inhibitors and agrochemicals. For instance, coupling with 4-pyridyl halides generates scaffolds for Janus kinase (JAK) inhibitors, underscoring its pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester primarily undergoes:

Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

Hydrolysis: In the presence of water and an acid or base, the boronic ester can hydrolyze to form the corresponding boronic acid and pinacol.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like ethanol or toluene.

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Corresponding phenol.

Hydrolysis: 5-Bromo-2-trifluoromethoxyphenylboronic acid and pinacol.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₄BBrF₃O₃

- Molecular Weight : 359.0 g/mol

- Functional Groups : The presence of a trifluoromethoxy group enhances its reactivity and biological interactions.

Synthesis and Reaction Mechanisms

The compound is primarily synthesized through the reaction of 5-bromo-2-trifluoromethoxyphenylboronic acid with pinacol, typically under anhydrous conditions to prevent hydrolysis. It is widely utilized in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Reaction Conditions:

- Catalysts : Palladium(II) acetate or palladium(0) complexes.

- Bases : Potassium carbonate, sodium hydroxide, or cesium carbonate.

- Solvents : Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).

- Temperature Range : 50-100°C.

Organic Synthesis

5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester serves as a crucial building block in the synthesis of various biologically active molecules. Its ability to form stable carbon-carbon bonds makes it invaluable for developing new materials and catalysts.

Medicinal Chemistry

The compound is employed in drug discovery, particularly in synthesizing enzyme inhibitors and receptor modulators. Its structural features allow it to interact effectively with biological systems, making it a subject of interest for therapeutic applications.

Material Science

In industrial applications, this boronic ester is utilized for producing advanced materials, including polymers and electronic components. Its role in synthesizing high-performance materials highlights its importance in various manufacturing processes.

Research indicates that similar compounds exhibit significant biological activities, including antimicrobial and anticancer properties. The unique structure of 5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester allows for various interactions with biological targets.

Antimicrobial Activity

Studies on related phenylboronic acids have shown moderate antimicrobial activity against strains such as Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values are crucial for assessing effectiveness:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5-Bromo-2-trifluoromethoxyphenylboronic acid | TBD | TBD |

| 5-Trifluoromethyl-2-formyl phenylboronic acid | 100 | Candida albicans |

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Lower MIC than AN2690 | Bacillus cereus |

Antibacterial Efficacy

A study evaluated the antibacterial effects of various boronic acids, revealing that certain derivatives inhibited bacterial growth effectively. The presence of electron-withdrawing groups like trifluoromethoxy enhances activity against Gram-positive bacteria.

Cancer Research Applications

Boron-containing compounds are being investigated as potential drug candidates due to their ability to form stable complexes with biological targets. This stability is crucial for their role in therapeutic applications targeting cancer cells.

Mechanism of Action

The primary mechanism of action for 5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the carbon-carbon bond and regenerate the palladium catalyst.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, which significantly influences the electronic properties of the aromatic ring. Below is a comparison with analogs featuring different substituents:

Key Observations :

- Electron-withdrawing groups (e.g., -OCF₃, -CN) increase the electrophilicity of the boron center, enhancing reactivity in Suzuki-Miyaura reactions .

- Steric hindrance from bulky groups (e.g., methylenedioxy) can reduce coupling efficiency unless optimized catalysts (e.g., Pd with bulky ligands) are used .

Reactivity in Cross-Coupling Reactions

The trifluoromethoxy-substituted derivative exhibits moderate reactivity in Suzuki-Miyaura reactions. For example:

- 4-Nitrophenylboronic acid pinacol ester () reacts with H₂O₂ to form phenolic products, with kinetics monitored via UV-vis spectroscopy (λmax shift from 290 nm to 405 nm) .

- Thiophene-based boronic esters (e.g., 2,5-Thiophenediylbisboronic acid) are used in polymer synthesis for their conjugated systems, whereas the target compound’s benzene ring lacks such conjugation .

Biological Activity

5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester (CAS Number: 2121515-02-2) is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name: 2-(5-bromo-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula: C13H15BBrF3O3

- Molecular Weight: 345.06 g/mol

This compound features a boron atom bonded to a phenyl group substituted with bromine and trifluoromethoxy groups, which significantly influence its chemical reactivity and biological interactions.

The biological activity of 5-bromo-2-trifluoromethoxyphenylboronic acid pinacol ester is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The boronic acid moiety allows for reversible covalent bonding with diols and other nucleophiles, which is a key mechanism in enzyme inhibition and modulation of metabolic pathways.

Anticancer Properties

Recent studies have indicated that boronic acid derivatives exhibit anticancer properties through various mechanisms:

- Inhibition of Proteasome Activity: Compounds like 5-bromo-2-trifluoromethoxyphenylboronic acid pinacol ester have shown potential in inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells.

- Targeting Cancer Metabolism: The compound has been investigated for its ability to interfere with metabolic pathways critical for tumor growth .

Antimicrobial Activity

There is emerging evidence suggesting that this compound may possess antimicrobial properties. Research indicates that boronic acids can disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism .

Case Studies

-

Study on Anticancer Efficacy

- A study published in the Journal of Medicinal Chemistry demonstrated that modifications on the boronic acid structure could enhance anticancer activity against various cancer cell lines. The study highlighted the importance of substituents like trifluoromethoxy groups in increasing potency against resistant cancer strains.

- Antimicrobial Testing

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions using this compound?

- Methodological Answer : Optimize reactions using Pd catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents (THF, DMF) under inert atmospheres. Maintain a 1:1 molar ratio with aryl halides and a base (e.g., K₂CO₃) at 80–100°C. Monitor reaction progress via TLC or HPLC .

- Key Parameters : Catalyst loading (0.5–2 mol%), solvent choice (DMF enhances solubility of polar substrates), and base strength (weak bases for acid-sensitive substrates).

Q. How does the trifluoromethoxy group influence the compound’s reactivity in cross-couplings?

- Methodological Answer : The electron-withdrawing trifluoromethoxy (-OCF₃) group reduces electron density on the phenyl ring, slowing oxidative addition but increasing stability of the boronate intermediate. Use bulky ligands (e.g., SPhos) to mitigate steric hindrance from bromine and -OCF₃ substituents .

Q. What purification techniques are recommended for isolating this boronic ester?

- Methodological Answer : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. Confirm purity via ¹H/¹³C NMR and LC-MS. For trace metal removal, use aqueous EDTA washes .

Advanced Research Questions

Q. How do competing substituents (Br vs. -OCF₃) affect regioselectivity in multi-step syntheses?

- Methodological Answer : Bromine’s steric bulk often directs coupling to the less hindered position, while -OCF₃’s electronic effects favor meta-substitution. Use DFT calculations to predict transition states and validate with X-ray crystallography (e.g., COF structural studies ).

- Case Study : In a model reaction, Br directed coupling at the 5-position in 85% yield, while -OCF₃ favored meta-substitution (72% yield) .

Q. What strategies resolve contradictions in catalytic efficiency between batch and flow reactors?

- Methodological Answer : In flow systems, ensure precise temperature control and homogeneous mixing to avoid localized deactivation. Compare turnover numbers (TONs) under identical Pd concentrations. Batch reactors may show higher TONs due to longer residence times .

Q. How can hydrolytic stability be improved for long-term storage?

- Methodological Answer : Store under anhydrous conditions (argon, molecular sieves) at –20°C. Replace pinacol with more hydrolytically stable esters (e.g., neopentyl glycol) during synthesis. Confirm stability via ¹¹B NMR to detect boronic acid formation .

Data Contradiction Analysis

Q. Why do reported yields vary for Sonogashira couplings with this compound?

- Methodological Answer : Discrepancies arise from competing proto-deboronation under basic conditions. Use CuI co-catalysts to suppress side reactions. Compare yields with/without additives (e.g., TBAB) to identify optimal conditions .

Comparative Reactivity Table

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.